加巴喷丁乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.

科学研究应用

Gabazine Ethyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders. Additionally, it is employed in drug development and clinical trials to investigate potential therapeutic agents targeting these receptors.

作用机制

Target of Action

Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .

Mode of Action

Gabazine Ethyl Ester is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to Gabazine Ethyl Ester can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .

Biochemical Pathways

Gabazine Ethyl Ester affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . Gabazine Ethyl Ester, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .

Result of Action

The action of Gabazine Ethyl Ester on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, Gabazine Ethyl Ester can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gabazine Ethyl Ester. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .

生化分析

Biochemical Properties

Gabazine Ethyl Ester, as an intermediate in the synthesis of Gabazine, plays a role in biochemical reactions involving Gabazine. Gabazine is known to act as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . This interaction reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization .

Cellular Effects

The effects of Gabazine Ethyl Ester on cells are likely to be similar to those of Gabazine, given its role in Gabazine synthesis. Gabazine reduces GABA-mediated synaptic inhibition, which can influence various cellular processes . It can affect cell signaling pathways related to GABAergic neurotransmission, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

Gabazine Ethyl Ester’s mechanism of action is expected to be similar to that of Gabazine. Gabazine acts as an allosteric inhibitor of channel opening in GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex, inhibiting chloride flux across the cell membrane and thus neuronal hyperpolarization .

Temporal Effects in Laboratory Settings

Studies on Gabazine have shown that it can reduce the currents elicited by certain substances, suggesting potential stability and long-term effects on cellular function .

Metabolic Pathways

Gabazine is known to interact with GABA A receptors, which play a crucial role in the GABAergic neurotransmission pathway .

Subcellular Localization

Gaba A receptors, which Gabazine interacts with, have distinct brain regional and subcellular localization .

准备方法

Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the preparation of esters like Gabazine Ethyl Ester often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

化学反应分析

Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .

属性

IUPAC Name |

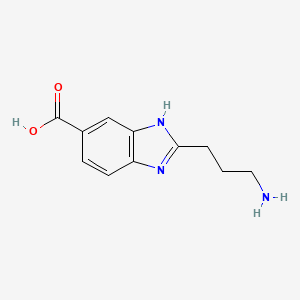

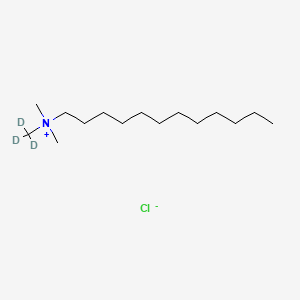

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMLRVUEGGDAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675621 |

Source

|

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763886-63-1 |

Source

|

| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)